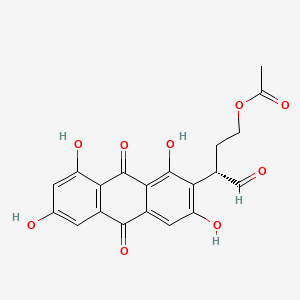
Versiconal acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Versiconal acetate is a metabolite produced by the fungus Aspergillus parasiticus. It plays a crucial role in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds. This compound is an intermediate in the aflatoxin biosynthetic pathway and is essential for the conversion of precursor molecules into aflatoxins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Versiconal acetate is typically synthesized through the metabolic processes of Aspergillus parasiticus. The biosynthesis involves the conversion of 1-hydroxyversicolorone to versiconal hemiacetal acetate, which is then converted to this compound . The key enzymes involved in this process include Baeyer-Villiger monooxygenase and esterase .
Industrial Production Methods: Industrial production of this compound is not common due to its specific role in aflatoxin biosynthesis. it can be produced in laboratory settings by culturing Aspergillus parasiticus under controlled conditions and extracting the compound from the fungal cultures .
Analyse Des Réactions Chimiques
Types of Reactions: Versiconal acetate undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The primary reactions involve the conversion of this compound to versiconal and versiconol acetate to versiconol .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include versiconal and versiconol, which are further intermediates in the aflatoxin biosynthetic pathway .
Applications De Recherche Scientifique
Versiconal acetate has several scientific research applications, particularly in the study of aflatoxin biosynthesis. It is used to understand the enzymatic steps and genetic regulation involved in the production of aflatoxins . Additionally, it serves as a model compound for studying the metabolic pathways of polyketide-derived furanocoumarins .
In the field of biotechnology, this compound is used to investigate the role of specific enzymes and genes in fungal metabolism.
Mécanisme D'action
Versiconal acetate exerts its effects through its role in the aflatoxin biosynthetic pathway. The compound is converted to versiconal by esterase enzymes, which then undergoes further transformations to produce aflatoxins . The key molecular targets and pathways involved include the Baeyer-Villiger monooxygenase and esterase enzymes that catalyze the conversion of precursor molecules to aflatoxins .
Comparaison Avec Des Composés Similaires
Versiconal acetate is similar to other intermediates in the aflatoxin biosynthetic pathway, such as versiconal hemiacetal acetate and versiconol acetate . it is unique in its specific role in the conversion of precursor molecules to aflatoxins. Other similar compounds include:
Versiconal hemiacetal acetate: An intermediate that is converted to this compound by esterase enzymes.
Versiconol acetate: Another intermediate that is converted to versiconol by esterase enzymes.
This compound’s uniqueness lies in its specific function within the aflatoxin biosynthetic pathway and its role in the production of highly toxic and carcinogenic aflatoxins .
Propriétés
Numéro CAS |
52021-61-1 |
|---|---|
Formule moléculaire |
C20H16O9 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |
InChI |
InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1 |
Clé InChI |
YTGNIIJMSNZCOG-SECBINFHSA-N |
SMILES isomérique |
CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
SMILES canonique |
CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


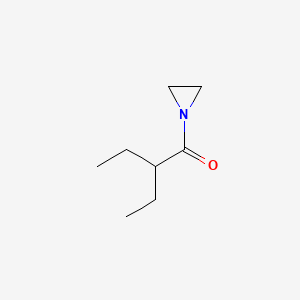

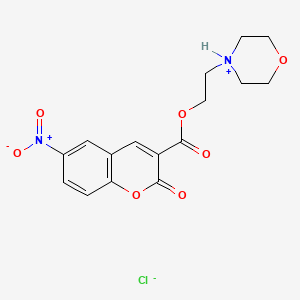
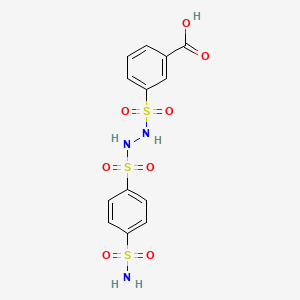
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


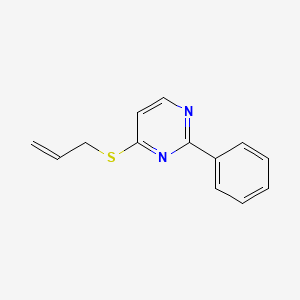
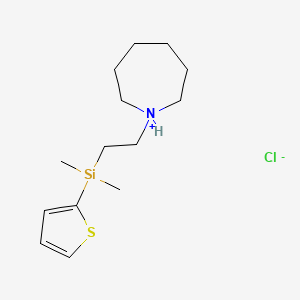
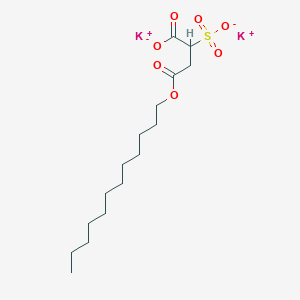
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)

![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)

